1-(5-Fluoropyridin-2-yl)-4-methylsulfonylazepane
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Overview
Description
1-(5-Fluoropyridin-2-yl)-4-methylsulfonylazepane is a heterocyclic compound that features a fluoropyridine moiety and an azepane ring
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the use of 2-amino-5-fluoropyridine as a starting material, which undergoes a series of transformations including acetylation and cyclization . The reaction conditions often require the use of solvents like NMP (N-Methyl-2-pyrrolidone) and reagents such as acetic anhydride .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the public domain. large-scale synthesis would likely involve optimization of the laboratory-scale methods to improve yield and reduce costs. This could include the use of continuous flow reactors and more efficient catalysts.
Chemical Reactions Analysis
Types of Reactions
1-(5-Fluoropyridin-2-yl)-4-methylsulfonylazepane can undergo various types of chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This can be used to remove oxygen-containing groups or reduce double bonds.
Substitution: Common in aromatic compounds, where substituents on the pyridine ring can be replaced with other groups.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) or fluorinating agents like Selectfluor.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while substitution reactions could introduce various functional groups onto the pyridine ring.
Scientific Research Applications
1-(5-Fluoropyridin-2-yl)-4-methylsulfonylazepane has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its potential as a pharmaceutical intermediate or active ingredient.
Industry: Could be used in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action for 1-(5-Fluoropyridin-2-yl)-4-methylsulfonylazepane is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through its fluoropyridine moiety. This interaction can modulate the activity of these targets, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
2-(Pyridin-2-yl)pyrimidine Derivatives: These compounds also feature a pyridine ring and have been studied for their biological activities.
Fluorinated Pyridines: Compounds like 2-amino-5-fluoropyridine share the fluoropyridine moiety and have similar chemical properties.
Uniqueness
1-(5-Fluoropyridin-2-yl)-4-methylsulfonylazepane is unique due to the combination of its fluoropyridine and azepane rings, which confer distinct chemical and biological properties
Properties
IUPAC Name |
1-(5-fluoropyridin-2-yl)-4-methylsulfonylazepane |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17FN2O2S/c1-18(16,17)11-3-2-7-15(8-6-11)12-5-4-10(13)9-14-12/h4-5,9,11H,2-3,6-8H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RCGAFQKATKJSDU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1CCCN(CC1)C2=NC=C(C=C2)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17FN2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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